molecular formula C22H19N3O5S B2561852 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide CAS No. 1797139-50-4

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2561852
CAS No.: 1797139-50-4
M. Wt: 437.47
InChI Key: GENCZEXRIXYQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

One significant area of research is the exploration of synthetic nitric oxide-releasing derivatives of farnesylthiosalicylic acid, which have shown promising anticancer properties both in vitro and in vivo. These compounds, through their interaction with gut microbial metabolites, have been identified as prospective anticancer agents, underscoring their potential in cancer treatment strategies (Donggeng Wang et al., 2014).

Synthetic Applications

In the realm of organic synthesis, research has demonstrated the utility of sulfone derivatives for the synthesis of furans and cyclopentenones, showcasing the versatility of these compounds in constructing complex molecular architectures. This includes the development of methods for creating 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one, highlighting their application in synthetic chemistry (S. H. Watterson et al., 2003).

Energetic Materials Research

Further, compounds based on 1,2,4-oxadiazol-3-yl furazan have been synthesized and characterized for their application as insensitive energetic materials. These studies reveal the compounds' moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential use in the development of safer energetic materials (Qiong Yu et al., 2017).

Antibacterial Activity

Research on sulfone derivatives containing 1,3,4-oxadiazole moieties has uncovered their effective antibacterial activities against rice bacterial leaf blight. These findings highlight the therapeutic potential of such compounds in agricultural applications, offering a novel approach to combatting plant diseases (Li Shi et al., 2015).

Drug Metabolism

The application of biocatalysis to drug metabolism, utilizing compounds like LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, showcases the role of microbial-based systems in producing mammalian metabolites. This method facilitates the structural characterization of drug metabolites, providing valuable insights into drug metabolism pathways (M. Zmijewski et al., 2006).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c26-20(12-14-31(27,28)17-8-2-1-3-9-17)23-18-10-5-4-7-16(18)15-21-24-22(25-30-21)19-11-6-13-29-19/h1-11,13H,12,14-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCZEXRIXYQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.